molecular formula C5H10O5 B083111 Arabinofuranose CAS No. 13221-22-2

Arabinofuranose

Cat. No. B083111
CAS RN: 13221-22-2
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-ZRMNMSDTSA-N
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Description

Synthesis Analysis

Arabinofuranose can be synthesized from various sources, including the dehydration of arabinose to produce furfural in a renewable solvent system catalyzed by Lewis acidic ionic liquid, achieving a high yield and conversion rate (Zhao et al., 2019). Another method involves the enzymatic synthesis of L-arabinose esters followed by radical polymerization, producing polymers with arabinofuranose units (Borges & Balaban, 2014).

Scientific Research Applications

  • Enzyme Structure and Function : A study by Miyanaga et al. (2004) investigated the structure of α-l-arabinofuranosidase, revealing its catalytic and arabinose-binding domains, important for understanding the enzyme's function and potential applications in bioengineering and pharmaceuticals (Miyanaga et al., 2004).

  • Drug Development : Zhang et al. (2011) focused on mycobacterial arabinosyltransferases, essential for cell wall synthesis in Mycobacterium tuberculosis. Understanding these enzymes could aid in developing new antituberculosis drugs (Zhang et al., 2011).

  • Plant Cell Wall Biosynthesis : Saqib et al. (2019) highlighted the role of UDP-arabinopyranose mutases in plant cell walls, converting UDP-Arap to UDP-arabinofuranose, vital for cell wall and natural product biosynthesis (Saqib et al., 2019).

  • Biomass Hydrolysis : Poria et al. (2020) reviewed the functions of alpha-L-arabinofuranosidase in biomass hydrolysis, a crucial enzyme in the bioconversion of lignocellulosic biomass, significant for biofuel production (Poria et al., 2020).

  • Glycoside Hydrolases Study : Hövel et al. (2003) described the crystal structure of α-L-arabinofuranosidase, offering insights into the catalytic mechanism of this glycoside hydrolase family, which has implications in biotechnology and pharmaceuticals (Hövel et al., 2003).

  • Enzyme Localization in Plants : Northcote et al. (1989) used antibodies to locate arabinogalactan and arabinofuranose in plant cells, contributing to our understanding of cell wall polysaccharide localization and structure (Northcote et al., 1989).

  • Synthetic Chemistry Applications : Pavic et al. (2018) demonstrated the transformation of an arabinofuranosylhydrolase into an acyl transferase, enabling the creation of acyl α-l-arabinofuranoses. This modification has potential applications in synthetic chemistry, including drug modification (Pavic et al., 2018).

  • Polysaccharide Synthesis and Modification : Rodrigues Borges and Balaban (2014) reported on the enzymatic synthesis of sugar esters of L-arabinose, leading to the production of a novel poly(vinyl alcohol) with potential applications in material science (Rodrigues Borges & Balaban, 2014).

Safety And Hazards

Arabinofuranose is not classified as a hazardous good . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing . In case of skin contact, wash with plenty of water . In case of contact with eyes, wash with plenty of water . If swallowed, rinse mouth .

Future Directions

The efficient bioconversion of arabinofuranose into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes . The research on microbial arabinofuranosidases has developed quickly in recent years . Future research needs to explore many aspects of arabinofuranosidases in much detail .

properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446704
Record name D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-arabinofuranose

CAS RN

13221-22-2
Record name Arabinofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13221-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,200
Citations
K Mikušová, H Huang, T Yagi, M Holsters… - Journal of …, 2005 - Am Soc Microbiol
The major cell wall polysaccharide of mycobacteria is a branched-chain arabinogalactan in which arabinan chains are attached to the 5 carbon of some of the 6-linked galactofuranose …
Number of citations: 229 journals.asm.org
Q Zhang, H Liu - Bioorganic & medicinal chemistry letters, 2001 - Elsevier
Uridine-5′-diphospho-β-l-arabinofuranose, a possible donor of l-arabinofuranose … l-arabinofuranose in vivo. This result provided a working model for the biogenesis of arabinofuranose …
Number of citations: 55 www.sciencedirect.com
U Reichman, KA Watanabe, JJ Fox - Carbohydrate Research, 1975 - Elsevier
A seven-step synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-d-arabinofuranose, a versatile intermediate in the synthesis of chemotherapeutically important nucleosides, was …
Number of citations: 147 www.sciencedirect.com
A Miyanaga, T Koseki, Y Miwa, Y Mese… - Biochemical …, 2006 - portlandpress.com
… In the complex structure of AkAbf54 with arabinose, one arabinofuranose molecule … arabinofuranose molecules are exposed to the solvent, AkCBM42 is thought to bind arabinofuranose …
Number of citations: 47 portlandpress.com
X Zhang, H Xia, XC Dong, J Jin… - The Journal of Organic …, 2003 - ACS Publications
The design and synthesis of gem-difluorinated sugar nucleosides were described. The key intermediate, 3-deoxy-3,3-difluoro-d-arabinofuranose 9, was first stereoselectively prepared …
Number of citations: 78 pubs.acs.org
PR McCarren, MT Gordon, TL Lowary… - The Journal of …, 2001 - ACS Publications
Two approaches for identifying the minimum energy conformers of methyl α-d-arabinofuranoside 1, in the gas phase have been explored and compared. In the first approach (the …
Number of citations: 24 pubs.acs.org
TL Lowary - Journal of carbohydrate chemistry, 2002 - Taylor & Francis
… Citation[2] Oligo- and polysaccharides comprised of l-arabinofuranose are also widespread … Citation[5] This chapter focuses on polysaccharides containing d-arabinofuranose and in …
Number of citations: 27 www.tandfonline.com
AK Pathak, V Pathak, WJ Suling, JR Riordan… - Bioorganic & medicinal …, 2009 - Elsevier
Arabinosyltransferases (AraTs) play a critical role in mycobacterial cell wall biosynthesis and are potential drug targets for the treatment of tuberculosis, especially multi-drug resistant …
Number of citations: 23 www.sciencedirect.com
AK Pathak, V Pathak, M Kulshrestha, D Kinnaird… - Tetrahedron, 2003 - Elsevier
Several octyl 5-O-(α-d-arabinofuranosyl)-α-d-arabinofuranoside disaccharide analogs substituted at the 5-position of the non-reducing end sugar were synthesized and tested in vitro …
Number of citations: 25 www.sciencedirect.com
MV Panova, NM Podvalnyy, EL Okun, PI Abronina… - Carbohydrate …, 2018 - Elsevier
Selectively protected mono-, di- and trisaccharide thioglycoside building blocks with unprotected primary hydroxy group at the non-reducing end, available in only one step from 3-O-…
Number of citations: 16 www.sciencedirect.com

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